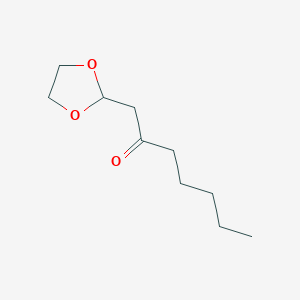![molecular formula C10H12N4S B1319786 4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 373356-48-0](/img/structure/B1319786.png)
4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine
描述
4-(哌嗪-1-基)噻吩并[2,3-d]嘧啶是一种杂环化合物,由于其独特的化学结构和潜在的应用,在科学研究中引起了极大的兴趣。该化合物以噻吩并[2,3-d]嘧啶核心为特征,在 4 位连接着哌嗪部分。 其分子式为 C10H12N4S,分子量为 220.29 g/mol .
作用机制
4-(哌嗪-1-基)噻吩并[2,3-d]嘧啶的作用机制涉及其与酶和受体等分子靶标的相互作用。哌嗪部分可以与靶蛋白形成氢键和静电相互作用,而噻吩并[2,3-d]嘧啶核心可以参与 π-π 堆积相互作用。 这些相互作用可以调节靶蛋白的活性,并影响生物途径 .
与相似化合物的比较
相似化合物
4-(哌嗪-1-基)噻吩并[3,2-d]嘧啶: 该化合物具有类似的结构,但噻吩环稠合的位置不同.
4-(哌嗪-1-基)噻吩并[3,4-d]嘧啶: 另一种具有不同环稠合模式的异构体.
独特性
4-(哌嗪-1-基)噻吩并[2,3-d]嘧啶的独特之处在于其特定的环稠合方式,以及哌嗪部分的存在,赋予了其独特的化学和生物学特性。 它与各种分子靶标相互作用的能力使其成为科学研究中的一种多功能化合物。
生化分析
Biochemical Properties
4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain protein kinases, which are essential for cell signaling and regulation . The compound’s interaction with these kinases can modulate cellular processes such as growth, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways . Additionally, it can induce apoptosis in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of protein kinases, binding to the active site and preventing substrate phosphorylation . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular behavior. The compound’s ability to modulate enzyme activity makes it a promising candidate for therapeutic development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation and elimination . The compound’s metabolites can also interact with other biomolecules, potentially influencing metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and determine its overall efficacy .
准备方法
合成路线和反应条件
4-(哌嗪-1-基)噻吩并[2,3-d]嘧啶的合成通常涉及适当前体的环化反应。 . 反应条件通常需要加热,并使用乙酸等溶剂。
工业生产方法
虽然 4-(哌嗪-1-基)噻吩并[2,3-d]嘧啶的具体工业生产方法没有得到广泛的记载,但总体方法将涉及扩大实验室合成方法的规模。 这将包括优化反应条件,使用连续流动反应器,并通过重结晶和色谱等纯化技术确保高纯度和产率。
化学反应分析
反应类型
4-(哌嗪-1-基)噻吩并[2,3-d]嘧啶会经历各种化学反应,包括:
取代反应: 哌嗪部分可以参与亲核取代反应。
氧化和还原: 该化合物可以发生氧化和还原反应,尽管具体的条件和试剂文献记载较少。
常用试剂和条件
亲核取代: 常用试剂包括卤代烷烃和酰氯,反应通常在极性非质子溶剂中进行。
氧化: 在受控条件下,可以使用过氧化氢或高锰酸钾等试剂。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,与卤代烷烃的亲核取代反应可以产生该化合物的 N-烷基化衍生物。
科学研究应用
4-(哌嗪-1-基)噻吩并[2,3-d]嘧啶在科学研究中具有广泛的应用:
化学: 它用作合成更复杂分子的构建块,并在配位化学中用作配体.
生物学: 该化合物用于生物途径的研究,以及作为生物化学测定中的探针。
医学: 它具有潜在的治疗应用,特别是在针对特定酶或受体的药物开发方面.
工业: 该化合物用于开发具有特定电子或光学特性的材料。
相似化合物的比较
Similar Compounds
4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine: This compound has a similar structure but differs in the position of the thieno ring fusion.
4-(Piperazin-1-yl)thieno[3,4-d]pyrimidine: Another isomer with a different ring fusion pattern.
Uniqueness
4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to its specific ring fusion and the presence of the piperazine moiety, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound in scientific research.
属性
IUPAC Name |
4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14/h1,6-7,11H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGUINASBGDWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274071 | |
| Record name | 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373356-48-0 | |
| Record name | 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373356-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{thieno[2,3-d]pyrimidin-4-yl}piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Piperazin-1-ylthieno[2,3-d]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8PG3ZF4BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)










![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)
![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)
